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Ceftolozane/tazobactam (C/T) is a novel antibacterial combination agent comprising a potent

antipseudomonal cephalosporin and a well-established β-lactamase inhibitor.[1] It has

demonstrated significant efficacy in treating complicated infections caused by multidrug-

resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and

Enterobacterales.[2][3] This guide provides a comparative analysis of the clinical and in-vitro

efficacy of ceftolozane/tazobactam against other commonly used antipseudomonal agents,

supported by data from clinical trials and laboratory studies.

Clinical Efficacy
Ceftolozane/tazobactam has been evaluated in several Phase 3 clinical trials for various

indications, demonstrating non-inferiority to comparator agents in the treatment of complicated

intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-

acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]

Complicated Intra-abdominal Infections (cIAI)
In the ASPECT-cIAI trial, ceftolozane/tazobactam in combination with metronidazole was

compared to meropenem. The clinical cure rates were similar between the two treatment

groups, establishing the non-inferiority of ceftolozane/tazobactam.[3]

Table 1: Clinical Cure Rates in Complicated Intra-abdominal Infections (ASPECT-cIAI Trial)
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Population
Ceftolozane/Tazoba
ctam +
Metronidazole

Meropenem
Weighted
Difference (95% CI)

Microbiological
Intent-to-Treat
(mMITT)

83.0% (323/389) 87.3% (364/417) -4.2% (-8.91 to 0.54)

| Microbiologically Evaluable (ME) | 94.2% (259/275) | 94.7% (304/321) | -1.0% (-4.52 to 2.59) |

Source: Adapted from results of the ASPECT-cIAI trial.

For patients with cIAI specifically involving P. aeruginosa, a subgroup analysis of the phase 3

trial showed a clinical cure rate of 100% (26/26) for ceftolozane/tazobactam plus

metronidazole, compared to 93.1% (27/29) for meropenem in the microbiologically evaluable

population.

Complicated Urinary Tract Infections (cUTI)
In the ASPECT-cUTI trial, ceftolozane/tazobactam was found to be non-inferior and

statistically superior to levofloxacin for the composite outcome of microbiological eradication

and clinical cure in patients with cUTI, including acute pyelonephritis.

Table 2: Clinical and Microbiological Outcomes in Complicated Urinary Tract Infections

(ASPECT-cUTI Trial)

Outcome
Ceftolozane/Tazoba
ctam

Levofloxacin
Treatment
Difference (95% CI)

Composite Cure
Rate (mMITT)

76.9% 68.4% 8.5% (2.3 to 14.6)

| Microbiological Eradication (mMITT) | 80.4% | 72.1% | 8.3% (2.4 to 14.0) |

Source: Adapted from results of the ASPECT-cUTI trial.
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Hospital-Acquired and Ventilator-Associated Bacterial
Pneumonia (HABP/VABP)
The ASPECT-NP trial, a phase 3, randomized, controlled study, demonstrated the non-

inferiority of ceftolozane/tazobactam compared to meropenem for the treatment of ventilated

HABP and VABP. The primary endpoint was 28-day all-cause mortality.

Table 3: Outcomes in Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (ASPECT-

NP Trial)

Outcome
Ceftolozane/Tazoba
ctam

Meropenem Difference (95% CI)

28-day All-Cause
Mortality (ITT)

24.2% 37.0% -12.8% (0.2 to 24.8)

| Clinical Cure Rate (ITT) | 50.5% | 44.4% | 6.1% (-7.4 to 19.3) |

Source: Adapted from results of the ASPECT-NP trial.

In-Vitro Activity
Ceftolozane/tazobactam exhibits potent in-vitro activity against a broad range of Gram-

negative bacteria, including multidrug-resistant P. aeruginosa and most extended-spectrum β-

lactamase (ESBL)-producing Enterobacterales. Its activity is often superior to other

antipseudomonal agents.
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Caption: In-vitro activity of Ceftolozane/Tazobactam vs. comparators against P. aeruginosa.

Activity against Pseudomonas aeruginosa
Numerous studies have highlighted the superior in-vitro performance of

ceftolozane/tazobactam against P. aeruginosa, including strains resistant to other β-lactams.

Table 4: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against P. aeruginosa
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Antimicrobial
Agent

All Isolates
Meropenem-
Nonsusceptible
Isolates

Piperacillin/Tazoba
ctam-
Nonsusceptible
Isolates

Ceftolozane/Tazobac

tam
0.5 / 2 Active against 70% 86-90% Susceptible

Piperacillin/Tazobacta

m
8 / 64 - -

Ceftazidime 2 / 16 - 15-35% Susceptible

Cefepime 2 / 16 - 15-35% Susceptible

| Meropenem | 0.5 / 8 | - | 39-45% Susceptible |

Sources: Various in-vitro surveillance studies.

A study of 1,257 nonurine P. aeruginosa isolates from U.S. hospitals showed an overall

susceptibility rate of 97% to ceftolozane/tazobactam, compared to 72-76% for cefepime,

ceftazidime, piperacillin-tazobactam, and meropenem. Importantly, 80% of isolates that were

nonsusceptible to all four comparator β-lactams remained susceptible to

ceftolozane/tazobactam.

Activity against Enterobacterales
Ceftolozane/tazobactam is also active against many Enterobacterales, including ESBL-

producing strains.

Table 5: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against E. coli and K.

pneumoniae

Organism
Ceftolozane/Ta
zobactam

Piperacillin/Taz
obactam

Ceftazidime Meropenem

E. coli 0.25 / 0.5 2 / 8 0.25 / 8 ≤0.03 / ≤0.03
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| K. pneumoniae | 0.25 / 1 | 2 / 16 | 0.12 / 8 | ≤0.03 / ≤0.03 |

Source: German surveillance study.

Experimental Protocols
The data presented in this guide are derived from studies employing standardized

methodologies for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination
The MIC values were predominantly determined using the broth microdilution method as

recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from a

pure culture, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then

diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units

(CFU)/mL in the test wells.

Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-

adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate

containing the serially diluted antimicrobial agents.

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent

that completely inhibits visible bacterial growth.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth

microdilution.

Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over

time.
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Protocol: Time-Kill Assay

Culture Preparation: A standardized bacterial suspension (e.g., 10^6 CFU/mL) is prepared in

a suitable broth medium.

Antibiotic Addition: The antimicrobial agent is added to the bacterial suspension at a specific

concentration (e.g., 4x MIC).

Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are

removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

Viable Cell Count: Serial dilutions of the collected aliquots are plated on agar plates. After

incubation, the number of viable bacteria (CFU/mL) is determined by colony counting.

Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing

kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the

initial inoculum.
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Caption: Conceptual workflow of a time-kill assay.
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Conclusion
Ceftolozane/tazobactam has demonstrated clinical efficacy comparable to carbapenems in

treating complicated intra-abdominal and hospital-acquired/ventilator-associated pneumonia,

and superior efficacy to levofloxacin in complicated urinary tract infections. Its primary

advantage lies in its potent in-vitro activity against P. aeruginosa, including many multidrug-

resistant strains that are not susceptible to other commonly used antipseudomonal β-lactams.

This makes ceftolozane/tazobactam a valuable therapeutic option in the management of

infections caused by these challenging pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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